molecular formula C16H14Cl2FNO2 B6642758 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide

Cat. No. B6642758
M. Wt: 342.2 g/mol
InChI Key: AZUUCQLAJDDBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide, also known as Diflumidone, is a widely used fungicide that belongs to the benzamide family. It is used to control fungal diseases in crops such as grapes, vegetables, and fruit trees. Diflumidone is a potent inhibitor of succinate dehydrogenase (SDH) enzyme, which is essential for the cellular respiration process in fungi.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide acts by inhibiting the SDH enzyme, which is involved in the electron transport chain of the cellular respiration process in fungi. This inhibition leads to the accumulation of fumarate, which disrupts the energy production process and ultimately leads to fungal death.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide has been shown to have low toxicity to mammals and birds. However, it may have adverse effects on aquatic organisms and bees. 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide has been found to have a half-life of around 30 days in soil, which indicates that it has a relatively long persistence in the environment.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide is a potent fungicide that is effective against a wide range of fungal pathogens. It has a relatively low toxicity to mammals and birds, which makes it a safe option for agricultural use. However, its persistence in the environment and potential adverse effects on non-target organisms should be carefully considered.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the identification of new targets for fungicide development, which can help to overcome the problem of fungicide resistance. Additionally, more studies are needed to understand the environmental fate and transport of 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide, which can help to develop better management strategies for its use in agriculture.
Conclusion
2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide is a potent fungicide that has been extensively studied for its antifungal activity. It acts by inhibiting the SDH enzyme, which is essential for the cellular respiration process in fungi. 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide has a relatively low toxicity to mammals and birds, but its persistence in the environment and potential adverse effects on non-target organisms should be carefully considered. There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide, including the development of new formulations, identification of new targets for fungicide development, and understanding its environmental fate and transport.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide involves the reaction of 2,4-dichlorophenol with 4-fluorobenzylamine in the presence of sodium hydroxide. The resulting product is then reacted with N-methylacetyl chloride to obtain 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide. The yield of the synthesis process is around 70-80%.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Alternaria solani, and Sclerotinia sclerotiorum. In addition to its fungicidal activity, 2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide has also been found to have insecticidal and acaricidal properties.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO2/c1-20(9-11-2-5-13(19)6-3-11)16(21)10-22-15-7-4-12(17)8-14(15)18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUCQLAJDDBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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